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Compound of Interest

Compound Name:
2-(3-Chlorophenyl)-3-

oxopropanenitrile

Cat. No.: B7789146

Get Quote

Technical Guide: 2-(3-Chlorophenyl)-3-
oxopropanenitrile
Executive Summary & Chemical Identity
2-(3-Chlorophenyl)-3-oxopropanenitrile (also known as

-formyl-3-chlorobenzyl cyanide) is a highly reactive 1,3-dielectrophilic species used primarily in
the pharmaceutical industry for the construction of pyrimidine, pyridine, and pyrazole scaffolds.

Unlike stable shelf reagents, this compound is frequently generated in situ or isolated as its

enol salt due to the thermodynamic instability of the free aldehyde form. It serves as a pivotal

intermediate in the development of kinase inhibitors (e.g., p38 MAP kinase or EGFR inhibitors)

where the 3-chlorophenyl moiety provides essential lipophilic interactions within the ATP-

binding pocket.
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Property Detail

Systematic Name 2-(3-Chlorophenyl)-3-oxopropanenitrile

Common Synonyms -Formyl-3-chlorobenzyl cyanide; 3-Hydroxy-2-

(3-chlorophenyl)acrylonitrile (Enol form)

CAS Number

Not commercially indexed as free

base.Synthesized directly from Precursor CAS:

1529-41-5

Molecular Formula

C

H

ClNO

Molecular Weight 179.60 g/mol

Precursor 3-Chlorophenylacetonitrile (CAS: 1529-41-5)

Tautomeric Equilibrium
The compound exists in a dynamic equilibrium between the keto-form (formyl) and the enol-

form (hydroxy-acrylonitrile). In basic media (synthesis conditions), it exists exclusively as the

enolate anion.

Keto Form
(2-(3-Cl-Ph)-3-oxopropanenitrile)

Enol Form
(3-Hydroxy-2-(3-Cl-Ph)acrylonitrile)

 Tautomerization 

Click to download full resolution via product page

Caption: Dynamic equilibrium favoring the enol form, stabilized by conjugation with the nitrile

and aryl groups.

Synthesis Protocol: Claisen Condensation
The industrial standard for generating this intermediate involves the formylation of 3-

chlorophenylacetonitrile using ethyl formate and a strong alkoxide base.
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Reagents & Materials[5][6][9][10][12][13][14]
Substrate: 3-Chlorophenylacetonitrile (CAS 1529-41-5)[1][2]

Formylating Agent: Ethyl Formate (Excess)

Base: Sodium Ethoxide (NaOEt) or Sodium Hydride (NaH)

Solvent: Anhydrous Ethanol (if using NaOEt) or THF (if using NaH)

Step-by-Step Methodology
This protocol describes the Sodium Ethoxide/Ethanol route, preferred for scalability and safety

over NaH.

Preparation of Alkoxide:

In a dry 3-neck round-bottom flask under N

atmosphere, dissolve sodium metal (1.2 eq) in anhydrous ethanol (10 V) to generate fresh
NaOEt.

Critical Control Point: Ensure complete dissolution of sodium before proceeding to prevent

"hot spots."

Addition of Substrate:

Cool the solution to 0–5 °C.

Add 3-Chlorophenylacetonitrile (1.0 eq) dropwise over 30 minutes. The solution may turn

slight yellow/orange due to benzylic deprotonation.

Formylation:

Add Ethyl Formate (1.5 eq) dropwise, maintaining internal temperature <10 °C.

Allow the reaction to warm to Room Temperature (25 °C) and stir for 4–6 hours.

Observation: A heavy precipitate (the sodium enolate salt) typically forms.
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Workup (Isolation of Free Enol):

Concentrate the mixture under reduced pressure to remove ethanol/excess formate.

Dissolve the residue in ice-water.

Acidify carefully with 1N HCl to pH ~3–4.

Extract the resulting precipitate or oil with Ethyl Acetate (3x).

Dry over Na

SO

and concentrate to yield the crude 2-(3-chlorophenyl)-3-oxopropanenitrile.[3]

Synthesis Pathway Diagram[6]
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Caption: Claisen condensation mechanism converting the nitrile precursor to the formylated

target.

Applications in Drug Discovery
The core utility of 2-(3-chlorophenyl)-3-oxopropanenitrile lies in its ability to condense with

binucleophiles to form heterocycles. The 3-chlorophenyl group is a "privileged structure" in

medicinal chemistry, often improving metabolic stability and potency.

Key Transformation: Pyrimidine Synthesis
Reacting the target with guanidines or amidines yields 5-arylpyrimidines, a scaffold found in

numerous DHFR inhibitors and kinase modulators.

Reactant Product Class Mechanism

Guanidine
2-Amino-5-(3-

chlorophenyl)pyrimidine
Cyclocondensation

Urea 5-(3-chlorophenyl)uracil Cyclocondensation

Hydrazine
4-(3-chlorophenyl)pyrazole-3-

amine
Knorr-type synthesis

Experimental Workflow: 2-Amino-5-arylpyrimidine
Synthesis

Mix: Combine crude 2-(3-chlorophenyl)-3-oxopropanenitrile (1 eq) and Guanidine

Carbonate (1.2 eq) in Ethanol or DMF.

Reflux: Heat to reflux (80–100 °C) for 6–12 hours.

Mechanism: The amino group of guanidine attacks the formyl carbon (C3), followed by

cyclization at the nitrile carbon (C1).

Purification: Cool to precipitate the product; wash with water/ethanol.

Heterocycle Formation Diagram[14]
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Binucleophiles

Heterocyclic Scaffolds

2-(3-Cl-Ph)-3-oxopropanenitrile

2-Amino-5-(3-Cl-Ph)
Pyrimidine

+ Guanidine
Reflux

3-Amino-4-(3-Cl-Ph)
Pyrazole

+ Hydrazine

Guanidine
(H2N-C(=NH)-NH2)

Hydrazine
(H2N-NH2)

Click to download full resolution via product page

Caption: Divergent synthesis of pyrimidines and pyrazoles from the common C3 building block.

Safety & Handling
Toxicity: As a nitrile derivative, the compound should be treated as potentially liberating

cyanide (HCN) under strong metabolic or chemical hydrolysis.

Skin/Eye: Severe irritant.[4] The enol form is acidic and can cause chemical burns.

Storage: Store under inert gas (Argon/Nitrogen) at -20 °C. The free aldehyde is prone to

oxidation (to the benzoic acid derivative) and polymerization.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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